Ethyl[1-(4-methoxyphenyl)ethyl]amine, also known as 1-(4-methoxyphenyl)ethylamine, is an organic compound characterized by the presence of a 4-methoxyphenyl group attached to an ethylamine backbone. Its molecular formula is with a molecular weight of approximately 151.21 g/mol. This compound appears as a colorless liquid and is recognized for its potential applications in medicinal chemistry and organic synthesis.
Research indicates that Ethyl[1-(4-methoxyphenyl)ethyl]amine exhibits notable biological activities:
Several synthesis methods have been developed for Ethyl[1-(4-methoxyphenyl)ethyl]amine:
Ethyl[1-(4-methoxyphenyl)ethyl]amine has several applications:
Studies have shown that Ethyl[1-(4-methoxyphenyl)ethyl]amine interacts with various biological targets:
Ethyl[1-(4-methoxyphenyl)ethyl]amine shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Structure | Key Features |
---|---|---|
4-Methoxyphenylethylamine | C9H13NO | Primary amine; used in similar synthetic pathways |
(R)-(+)-1-(4-Methoxyphenyl)ethylamine | C9H13NO | Chiral; significant in pharmacological studies |
(S)-(-)-1-(4-Methoxyphenyl)ethylamine | C9H13NO | Enantiomer; different biological activity profile |
N,N-Dimethyl-1-(4-methoxyphenyl)ethylamine | C11H17N | Tertiary amine; altered reactivity compared to ethylamine |
Ethyl[1-(4-methoxyphenyl)ethyl]amine stands out due to its specific methoxy substitution on the phenyl ring, which influences its reactivity and biological interactions compared to similar compounds.
The molecule comprises:
Table 1: Key Structural Descriptors
Property | Value |
---|---|
IUPAC Name | Ethyl[1-(4-methoxyphenyl)ethyl]amine |
CAS Registry Number | Not explicitly listed (see analogs: 22038-86-4, 41851-59-6) |
Molecular Formula | C₁₁H₁₇NO |
Stereochemistry | R/S enantiomers |